N-(2,5-dichlorophenyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide
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Overview
Description
3-(2,5-Dichloroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione is a complex organic compound that features a benzisothiazole core substituted with a nitro group and a 2,5-dichloroanilino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dichloroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione typically involves the following steps:
Amination: The attachment of the 2,5-dichloroanilino group to the benzisothiazole core.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dichloroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The chlorine atoms in the 2,5-dichloroanilino moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted anilines.
Scientific Research Applications
3-(2,5-Dichloroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(2,5-dichloroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The 2,5-dichloroanilino moiety may enhance the compound’s binding affinity to certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloroaniline: A precursor in the synthesis of the target compound.
3,5-Dichloroaniline: Another isomer with similar chemical properties.
2,4-Dichloroaniline: Used in the production of dyes and pigments.
Uniqueness
3-(2,5-Dichloroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and a 2,5-dichloroanilino moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H7Cl2N3O4S |
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Molecular Weight |
372.2 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C13H7Cl2N3O4S/c14-7-1-4-10(15)11(5-7)16-13-9-3-2-8(18(19)20)6-12(9)23(21,22)17-13/h1-6H,(H,16,17) |
InChI Key |
LANZEBSPTVKAOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])S(=O)(=O)N=C2NC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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